2,2,6,6-Tetramethyloxan-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

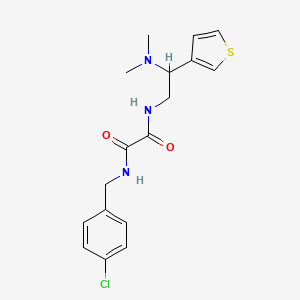

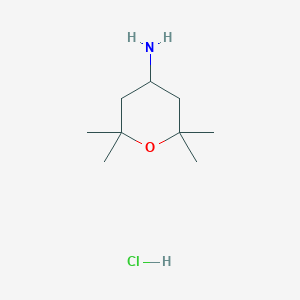

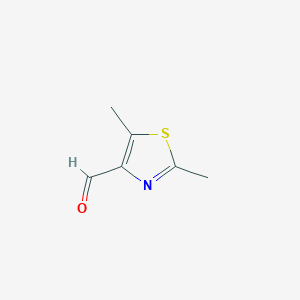

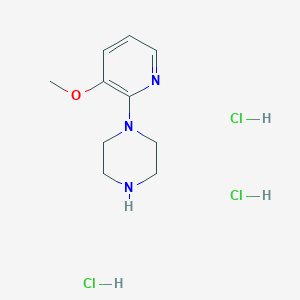

“2,2,6,6-Tetramethyloxan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 1823063-39-3 . It is also known as "(2,2,6,6-tetramethyloxan-4-yl)methanamine hydrochloride" .

Molecular Structure Analysis

The molecular weight of “2,2,6,6-Tetramethyloxan-4-amine;hydrochloride” is 193.72 . The IUPAC name is “2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine hydrochloride” and the InChI code is "1S/C9H19NO.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H" .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Stabilization Mechanisms and Polymer Applications

- Hindered amines, including 2,2,6,6-tetramethylpiperidines, serve as effective photostabilizers for polymers. These compounds participate in multiple pathways to inhibit oxidation processes in polymers, demonstrating their versatility and efficiency in stabilization mechanisms. The study by Klemchuk and Gande (1989) reveals that hindered amines can trap acylperoxy radicals, converting them to carboxylic acids and are also converted into nitroxyl radicals in the process, which further trap alkyl radicals. This dual functionality emphasizes their importance in polymer photooxidation prevention (Klemchuk & Gande, 1989).

Reactions with Other Compounds

- The synthesis and hydrolysis reactions involving 2,2,6,6-tetramethylpiperidines with various compounds such as acetylenecarboxylic acid and its derivatives demonstrate the chemical versatility and reactivity of these compounds. Iwanami et al. (1964) explored the hydrolysis of diethyl acetylenedicarboxylate reactions with amines, showcasing the potential for creating varied compounds with specific functional properties (Iwanami et al., 1964).

Functionalization and Synthesis Applications

- Amine-functionalized materials have broad applications ranging from colloidal stabilization to potential biomedical applications. Soto-Cantu et al. (2012) discuss the synthesis and characterization of amine-functionalized silica, indicating the broad utility of these functional groups in modifying surface properties for various applications (Soto-Cantu et al., 2012).

- Additionally, Dumont, Jacques, and Desreux (2000) elaborate on the synthesis of lanthanide-containing macrocyclic Schiff bases, featuring substituents available for tethering, signifying the potential of these compounds in creating complex structures with specific functionalities (Dumont, Jacques, & Desreux, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

2,2,6,6-tetramethyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMREOSBWRWCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyloxan-4-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2699027.png)

![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2699028.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)

![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)